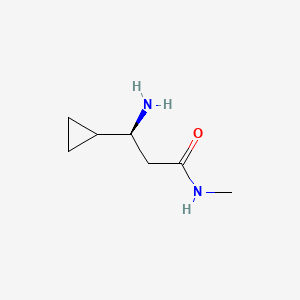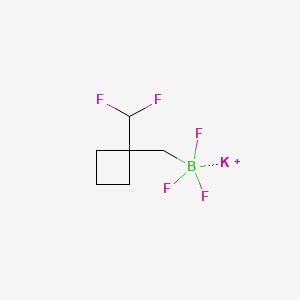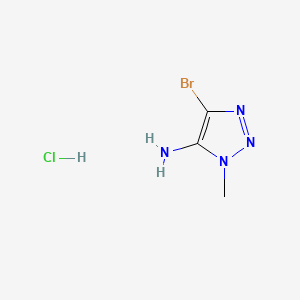
Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid is a chemical compound used in scientific research. It exhibits diverse applications, from drug synthesis to organic chemistry investigations, making it a valuable tool for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyanoazetidin-3-yl)acetate typically involves the reaction of 3-cyanoazetidine with methyl acetate under specific conditions. The reaction is often catalyzed by trifluoroacetic acid, which acts as a strong acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes .
化学反应分析
Types of Reactions
Methyl 2-(3-cyanoazetidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used, resulting in different functionalized derivatives.
科学研究应用
Methyl 2-(3-cyanoazetidin-3-yl)acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(3-cyanoazetidin-3-yl)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its use in various reactions .
相似化合物的比较
Similar Compounds
Methyl 2-(azetidin-3-yl)acetate: Similar structure but lacks the cyano group.
Methyl 2-(3-cyanoazetidin-3-yl)propanoate: Similar structure with a propanoate group instead of an acetate group.
Uniqueness
Methyl 2-(3-cyanoazetidin-3-yl)acetate is unique due to the presence of both the cyano group and the trifluoroacetic acid component. These functional groups confer distinct chemical properties, making the compound versatile for various applications in research and industry.
属性
分子式 |
C9H11F3N2O4 |
|---|---|
分子量 |
268.19 g/mol |
IUPAC 名称 |
methyl 2-(3-cyanoazetidin-3-yl)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O2.C2HF3O2/c1-11-6(10)2-7(3-8)4-9-5-7;3-2(4,5)1(6)7/h9H,2,4-5H2,1H3;(H,6,7) |
InChI 键 |
RJEFPTANVMBJHU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1(CNC1)C#N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



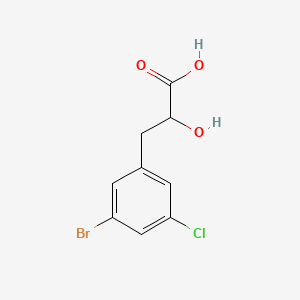

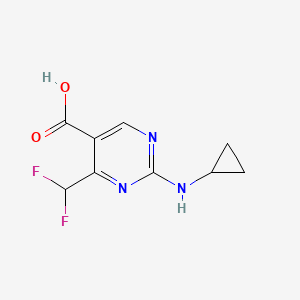
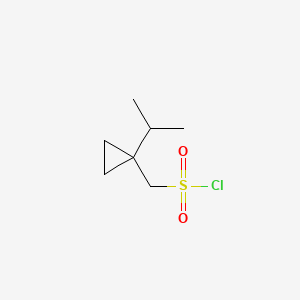


![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)



